1-Tridecyn-3-ol, 3-methyl-
Description
Contextualizing Alkyne Alcohols within Organic Synthesis and Natural Product Chemistry
Alkyne alcohols, and more specifically propargylic alcohols, are a class of organic compounds that feature both a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C). rawsource.comresearchgate.net This dual functionality makes them exceptionally versatile synthons, or building blocks, in organic synthesis. researchgate.netresearchgate.net The terminal alkyne provides a site for numerous transformations, including carbon-carbon bond-forming reactions, reductions, and cycloadditions, while the alcohol group can be used as a handle for substitution, elimination, or as a directing group in catalytic reactions. rawsource.comnih.gov
The significance of propargylic alcohols is rooted in their ability to be readily prepared, typically through the addition of a metal acetylide to a carbonyl compound (an aldehyde or ketone), a classic transformation known as alkynylation. mdpi.com This accessibility, coupled with their high reactivity, allows chemists to construct complex molecular frameworks from simpler precursors. researchgate.net They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rawsource.com Furthermore, the propargyl alcohol motif is present in various natural products, and their derivatives are frequently employed in the total synthesis of biologically active molecules. researchgate.net
Significance of 1-Tridecyn-3-ol (B12585033), 3-methyl- as a Model Compound and Synthetic Target
The primary significance of 1-Tridecyn-3-ol, 3-methyl- in documented research lies in its role as a key synthetic intermediate in the preparation of insect pheromones. Specifically, it has been used in the synthesis of a precursor to (Z,Z)-6,9-heneicosadien-11-one, the sex pheromone of the whitemarked tussock moth (Orgyia leucostigma). cdnsciencepub.comresearchgate.netscholaris.ca This moth is an economic pest, and its pheromone is a critical tool for monitoring and controlling its populations. researchgate.netresearchgate.net
The pheromone itself, a dienone, is unstable under field conditions, degrading within a day or two. researchgate.netnih.gov To overcome this, researchers have developed more stable "propheromones," such as ketals, that slowly release the active pheromone over time. cdnsciencepub.comnih.gov The synthesis of these propheromones requires the careful construction of the C21 carbon skeleton, a process in which 1-Tridecyn-3-ol, 3-methyl- serves as a crucial building block.
In a reported synthesis, 1-Tridecyn-3-ol, 3-methyl- is itself synthesized and then transformed in a multi-step sequence:
Formation : The synthesis starts with the reaction of undecanal (B90771) with lithium acetylide, which generates the closely related secondary alcohol, 1-tridecyn-3-ol. Subsequent oxidation to the ketone (1-tridecyn-3-one) followed by the addition of a methyl Grignard reagent would yield the target tertiary alcohol, 1-Tridecyn-3-ol, 3-methyl-.
Transformation : This tertiary alcohol is then used as a precursor. Although specific literature detailing the direct conversion of the 3-methyl variant is sparse, the analogous 1-tridecyn-3-ol is oxidized to an alkynyl ketone. This ketone is a key component that is coupled with other fragments and ultimately converted through steps including semi-reduction of the alkyne to form the final (Z,Z)-diene structure of the propheromone. cdnsciencepub.comscholaris.ca
This synthetic route highlights the compound's value. It is targeted for synthesis precisely because its structure contains the necessary carbon chain length and functional groups—the alkyne and the tertiary alcohol—that can be strategically manipulated in subsequent steps to build a more complex, high-value molecule. Its inclusion in the U.S. Environmental Protection Agency's (EPA) list of chemical substances under the Toxic Substances Control Act (TSCA) further indicates its relevance and use within the chemical industry. ecfr.govcornell.edu
Overview of Research Trajectories for Alkynol Derivatives
The field of organic chemistry continues to find new and innovative uses for alkynol derivatives, driven by the quest for more efficient and selective synthetic methods. Several major research trajectories focus on harnessing the unique reactivity of these compounds.
Catalytic Cyclizations and Rearrangements : A significant area of modern research involves the use of transition metal catalysts, particularly gold and platinum, to induce cyclization and rearrangement reactions of alkynols. nih.gov Gold catalysts, being highly "alkynophilic" (having a strong affinity for alkynes), can activate the triple bond towards attack by the internal hydroxyl group or other nucleophiles, leading to the formation of complex heterocycles like furanones and indolizines. nih.gov Such catalytic systems often operate under mild conditions and can provide access to molecular scaffolds that are difficult to synthesize by other means.
Synthesis of Allenes : Propargylic alcohols are excellent precursors to allenes, which are molecules containing adjacent carbon-carbon double bonds (C=C=C). rsc.org These transformations, which can be mediated by transition metals, acids, or bases, involve rearrangements like the Meyer-Schuster rearrangement and are valuable for creating these high-energy, synthetically useful functional groups. nih.govrsc.org
Nucleophilic Substitution and Bond Formation : The hydroxyl group of a propargylic alcohol can be converted into a good leaving group, allowing for its substitution by a wide range of nucleophiles. researchgate.netsci-hub.se This process, often facilitated by acid catalysis, can form new carbon-carbon or carbon-heteroatom bonds at the propargylic position. The Nicholas reaction, for instance, involves the stabilization of a propargylic cation by a cobalt complex, enabling reactions with otherwise unreactive nucleophiles. numberanalytics.com
Oxidative Transformations : Tertiary propargylic alcohols can undergo oxidative rearrangement reactions to generate other valuable structures. For example, treatment with a peroxy acid can lead to an oxidative rearrangement that produces tetrasubstituted alkenes bearing a carboxylic acid, providing a novel route to highly functionalized olefins. worktribe.com
These research avenues demonstrate that the utility of alkynol derivatives like 1-Tridecyn-3-ol, 3-methyl- extends far beyond their use as simple linear building blocks. They are dynamic substrates at the forefront of developing new synthetic strategies for creating molecular complexity.
Structure
3D Structure
Properties
CAS No. |
100912-15-0 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.361 |
IUPAC Name |
3-methyltridec-1-yn-3-ol |
InChI |
InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-12-13-14(3,15)5-2/h2,15H,4,6-13H2,1,3H3 |
InChI Key |
VRIOCRYNFBWGRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)(C#C)O |
Synonyms |
3-METHYL-1-TRIDECYN-3-OL |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Tridecyn 3 Ol, 3 Methyl
Reactions Involving the Terminal Alkyne Moiety
The carbon-carbon triple bond of the terminal alkyne is a region of high electron density, making it susceptible to a variety of addition reactions. These transformations can alter the carbon skeleton and introduce new functional groups.
Catalytic Hydrogenation for Alkene and Alkane Formation
The terminal alkyne of 1-Tridecyn-3-ol (B12585033), 3-methyl- can be fully or partially reduced through catalytic hydrogenation, depending on the catalyst and reaction conditions employed. rsc.org
Complete Hydrogenation to an Alkane: Using highly active metal catalysts such as platinum (Pt), palladium (Pd), or Raney nickel (Raney-Ni), the alkyne can be completely hydrogenated to the corresponding alkane. rsc.orgacs.org This reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond, proceeding through an alkene intermediate that is not isolated because it is rapidly hydrogenated further. acs.orgchemistrysteps.com The final product is 3-methyl-3-tridecanol.
Partial Hydrogenation to a cis-Alkene: Selective reduction to a cis-alkene can be achieved by using a "poisoned" or deactivated catalyst, which is less efficient and allows the reaction to be stopped at the alkene stage. chemistrysteps.com Common catalysts for this transformation include Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and P-2 nickel catalyst (a nickel-boride complex). acs.orglibretexts.org The hydrogenation occurs with syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the formation of (Z)-3-methyl-1-tridecen-3-ol. chemistrysteps.comacs.org The P-2 nickel catalyst, when used with ethylenediamine, has been shown to be highly stereospecific for the reduction of alkynes to cis-olefins. organic-chemistry.orgthieme-connect.com
Table 1: Catalytic Hydrogenation Products of 1-Tridecyn-3-ol, 3-methyl-
| Starting Material | Catalyst System | Product |
|---|---|---|
| 1-Tridecyn-3-ol, 3-methyl- | H₂, Pt/C, Pd/C, or Raney-Ni | 3-methyl-3-tridecanol |
| 1-Tridecyn-3-ol, 3-methyl- | H₂, Lindlar's Catalyst | (Z)-3-methyl-1-tridecen-3-ol |
| 1-Tridecyn-3-ol, 3-methyl- | H₂, P-2 Ni / Ethylenediamine | (Z)-3-methyl-1-tridecen-3-ol |
Hydrofunctionalization Reactions
Hydrofunctionalization involves the addition of an H-E bond (where E is a heteroatom like Si, B, or N) across the triple bond. These reactions are powerful tools for introducing new functionality with high regioselectivity.
Hydrosilylation: The addition of a hydrosilane (H-SiR₃) across the alkyne is known as hydrosilylation. For propargylic alcohols like 1-Tridecyn-3-ol, 3-methyl-, platinum catalyst systems, such as PtCl₂/XPhos, can be used to synthesize (E)-vinylsilanes with high regioselectivity, where the silyl (B83357) group adds to the β-position. rsc.orgnih.gov This reaction is tolerant of various functional groups. rsc.org The resulting vinylsilane can serve as a versatile intermediate for further transformations. nih.gov
Hydroboration: The hydroboration of terminal alkynes, typically using a sterically hindered borane (B79455) like disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide), leads to an anti-Markovnikov addition product. libretexts.orgjove.com For 1-Tridecyn-3-ol, 3-methyl-, this process would initially form an enol that rapidly tautomerizes to the corresponding aldehyde, 3-hydroxy-3-methyltridecanal. jove.comlibretexts.org Using a bulky borane reagent is crucial to prevent a second hydroboration from occurring. libretexts.org
Hydroamination: The addition of an N-H bond from an amine across the triple bond can be catalyzed by various metals. Copper-catalyzed hydroamination of terminal alkynes with secondary amines can produce E-enamines. rsc.org Titanocene complexes can catalyze the anti-Markovnikov hydroamination of terminal alkynes with aliphatic amines to yield imines, which can be subsequently reduced to amines. organic-chemistry.org Zinc triflate has also been shown to catalyze the intermolecular hydroamination of terminal alkynes with anilines, proceeding with Markovnikov regioselectivity. nih.gov
Halogenation and Halohydroxylation of the Triple Bond
The reaction of 1-Tridecyn-3-ol, 3-methyl- with halogens or hydrogen halides introduces halogen atoms into the molecule.
Halogenation: Terminal alkynes react with halogens like bromine (Br₂) or chlorine (Cl₂). The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene. chemistrysteps.com If an excess of the halogen is used, a tetrahaloalkane is formed. chemistrysteps.com It is also possible to achieve oxidative halogenation specifically at the terminal carbon. For example, using an oxidant like chloramine-B with sodium bromide (NaBr) or potassium iodide (KI) can produce 1-bromo- or 1-iodo-1-tridecyn-3-ol, 3-methyl-, respectively. thieme-connect.comorganic-chemistry.org Flavin-dependent halogenase enzymes have also been shown to be capable of the specific bromination and iodination of terminal alkynes. nih.govacs.org
Halohydroxylation (Hydrohalogenation): The addition of hydrogen halides (HX, where X = Cl, Br, I) to a terminal alkyne like 1-Tridecyn-3-ol, 3-methyl- follows Markovnikov's rule. libretexts.org The initial protonation of the alkyne forms the more stable secondary vinylic carbocation, leading to the halide adding to the more substituted carbon (C3). If two equivalents of HX are used, a geminal dihalide is formed, with both halogen atoms attached to the same carbon. libretexts.org
Cycloaddition Reactions (e.g., Click Chemistry, [3+2] Cycloadditions)
The terminal alkyne functionality makes 1-Tridecyn-3-ol, 3-methyl- a suitable substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic compounds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. ijrpc.com The reaction is typically catalyzed by a copper(I) species. mdpi.comnih.gov 1-Tridecyn-3-ol, 3-methyl- can react with a variety of organic azides in the presence of a copper catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to regioselectively yield a 1,4-disubstituted triazole. nih.govrsc.org Propargyl alcohol itself is often used as a model alkyne in these reactions. nih.govbachem.com
Other [3+2] Cycloadditions: Beyond the CuAAC reaction, terminal alkynes can participate in other [3+2] cycloadditions. For instance, palladium and acid cooperative catalysis can facilitate the reaction of terminal alkynes with α-aryl-α-diazoacetates to produce highly substituted furans. acs.org These reactions provide direct and efficient pathways to various heterocyclic structures. mdpi.com
Transformations at the Tertiary Hydroxyl Group
The tertiary hydroxyl group offers another site for chemical modification, primarily through oxidation, although its tertiary nature makes it resistant to reactions that require an adjacent hydrogen atom.
Oxidation Reactions to Carbonyl Compounds
While tertiary alcohols are generally resistant to oxidation under conditions that cleave C-H bonds, the propargylic nature of the hydroxyl group in 1-Tridecyn-3-ol, 3-methyl- allows for its oxidation to the corresponding carbonyl compound. This transformation yields an α,β-acetylenic ketone (an ynone), which is a valuable synthetic intermediate. acs.org
Various catalytic systems have been developed for the aerobic oxidation of propargylic alcohols. One effective method utilizes a vanadium oxyacetylacetonate [VO(acac)₂] catalyst with molecular oxygen as the oxidant. acs.orggoogle.com Other methods include using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with calcium hypochlorite (B82951) (Ca(OCl)₂) or using N-iodosuccinimide (NIS). rsc.orgorganic-chemistry.org These reactions selectively convert the tertiary alcohol to a ketone without affecting the alkyne moiety, producing 3-methyl-1-tridecyn-3-one.
Table 2: Oxidation of 1-Tridecyn-3-ol, 3-methyl-
| Starting Material | Reagent/Catalyst System | Product |
|---|---|---|
| 1-Tridecyn-3-ol, 3-methyl- | O₂, VO(acac)₂ | 3-methyl-1-tridecyn-3-one |
| 1-Tridecyn-3-ol, 3-methyl- | TEMPO, Ca(OCl)₂ | 3-methyl-1-tridecyn-3-one |
| 1-Tridecyn-3-ol, 3-methyl- | N-Iodosuccinimide (NIS) | 3-methyl-1-tridecyn-3-one |
Derivatization for Protecting Group Strategies and Further Functionalization
The tertiary alcohol and the terminal alkyne in 1-tridecyn-3-ol, 3-methyl- offer two sites for chemical modification. The hydroxyl group, being a poor leaving group, often requires activation or protection to facilitate further transformations at either the alcohol or the alkyne moiety.
A common strategy to protect the hydroxyl group is its conversion to a silyl ether. sci-hub.sersc.org This is typically achieved by reacting the alcohol with a trialkylsilyl halide, such as chlorotrimethylsilane (B32843) (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine (B128534) or imidazole. rsc.org The resulting silyl ether is generally stable under various reaction conditions, including those involving organometallic reagents or mild oxidants, thus allowing for selective reactions at the alkyne terminus. nih.govecust.edu.cn The choice of the silyl group can influence the stability of the protected alcohol; for instance, TBDMS ethers are more robust than TMS ethers. sci-hub.se Deprotection to regenerate the alcohol is readily accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with aqueous acid. sci-hub.sersc.org
Table 1: Common Protecting Groups for Tertiary Propargylic Alcohols
| Protecting Group | Reagent for Protection | Deprotection Conditions | Reference |
|---|---|---|---|
| Trimethylsilyl (TMS) | TMSCl, base (e.g., triethylamine) | Acid, base, or fluoride source (e.g., TBAF) | sci-hub.se |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | sci-hub.senih.gov |
Once the hydroxyl group is protected, the terminal alkyne can undergo a variety of functionalization reactions. For instance, it can participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira, Hay, or Glaser couplings, to form more complex structures. Additionally, the acidic proton of the terminal alkyne can be removed by a strong base to generate an alkynilide, which can then act as a nucleophile in reactions with various electrophiles.
Further functionalization can also be achieved directly at the hydroxyl group. For example, tertiary propargylic alcohols can undergo a p-toluenesulfonic acid (PTSA)-catalyzed thiolation reaction with thiophenols to yield S-aryl propargyl thioethers. mdpi.com This reaction demonstrates the ability to transform the hydroxyl group into other functional moieties, opening pathways for the synthesis of diverse derivatives. Moreover, propargylic alcohols can serve as precursors in Barbier-Grignard type reactions, where they react with carbonyl compounds in the presence of a metal like indium to form new carbon-carbon bonds. researchgate.net
Elimination Reactions to Form Alkene Derivatives
The tertiary propargylic alcohol structure of 1-tridecyn-3-ol, 3-methyl- makes it susceptible to elimination reactions, leading to the formation of conjugated enyne derivatives. These reactions typically proceed through the protonation of the hydroxyl group by a strong acid, followed by the departure of a water molecule to generate a propargylic carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond.
The treatment of tertiary propargyl alcohols with strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at elevated temperatures is a common method for achieving this dehydration. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. In the case of 1-tridecyn-3-ol, 3-methyl-, this would lead to the formation of 3-methyl-1,3-tridecadien-1-yne.
Alternative pathways for the formation of enynes from tertiary propargylic alcohols include rearrangement reactions. The Meyer-Schuster rearrangement, for instance, involves the isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. sci-hub.se However, under certain conditions, simple elimination to form an enyne can be a competing side reaction. researchgate.netthieme-connect.com For example, treatment of a tertiary propargylic alcohol with trifluoroacetic acid has been shown to lead to the formation of an enyne. thieme-connect.com
Furthermore, iron-catalyzed reactions of propargyl alcohols with alkyl peroxides can lead to the formation of substituted 1,3-enynes through a dehydrative alkylation process. acs.org This method offers a way to introduce additional alkyl substituents during the formation of the enyne system.
Table 2: Examples of Reagents for Elimination Reactions of Tertiary Propargylic Alcohols
| Reagent(s) | Product Type | Reaction Type | Reference |
|---|---|---|---|
| H₂SO₄, heat | Conjugated Enyne | Acid-catalyzed Dehydration | |
| p-TsOH, heat | Conjugated Enyne | Acid-catalyzed Dehydration | |
| Trifluoroacetic acid | Conjugated Enyne | Elimination | thieme-connect.com |
| Iron catalyst, Alkyl peroxides | Substituted 1,3-Enyne | Dehydrative Alkylation | acs.org |
Cascade and Tandem Reactions Utilizing Both Functional Groups
The proximate arrangement of the alkyne and tertiary alcohol functionalities in 1-tridecyn-3-ol, 3-methyl- allows for the design of cascade and tandem reactions, where both groups participate in a sequential or concerted manner to build molecular complexity rapidly. nih.govresearchgate.net These reactions are highly efficient as they involve the formation of multiple chemical bonds in a single operation.
One notable example is the tandem cyclization of propargylic alcohols with carbon dioxide to form α-alkylidene cyclic carbonates. mdpi.com This reaction can be catalyzed by various transition metal complexes, such as those of silver or cobalt. mdpi.com The reaction proceeds through the activation of the alkyne by the metal catalyst, followed by the nucleophilic attack of the hydroxyl group and the incorporation of CO₂. These α-alkylidene cyclic carbonates can then serve as versatile intermediates for further transformations.
Another powerful strategy involves cascade reactions initiated by radical addition to the alkyne. For instance, a radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols can lead to the synthesis of α-amino-α-aryl ketones. nih.govresearchgate.net This process involves the regioselective addition of a nitrogen-centered radical to the alkyne, followed by a series of transformations including aryl migration, desulfonylation, oxygenation, and a semi-pinacol rearrangement.
Furthermore, combined catalytic systems can be employed to orchestrate tunable cascade reactions. For example, the combination of a scandium triflate (Sc(OTf)₃) and a rhodium catalyst can promote the reaction of alkynols with other alkynes. ecust.edu.cn Depending on the reaction conditions, such as the presence or absence of water, different polycyclic furan (B31954) derivatives can be synthesized through pathways involving cycloisomerization, C-H activation, and hydration. ecust.edu.cn
Lewis acid-mediated tandem reactions of propargylic alcohols with hydroxylamine (B1172632) hydrochloride have also been developed for the synthesis of α,β-unsaturated amides and alkenyl nitriles. acs.org This transformation proceeds through the cleavage of a C-H or C-C bond and the formation of a C-N bond, showcasing the versatility of propargylic alcohols as building blocks in organic synthesis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Tridecyn-3-ol, 3-methyl- |
| Chlorotrimethylsilane |
| tert-Butyldimethylsilyl chloride |
| Triethylamine |
| Imidazole |
| Trimethylsilyl ether |
| tert-Butyldimethylsilyl ether |
| Tetrabutylammonium fluoride |
| p-Toluenesulfonic acid |
| S-aryl propargyl thioether |
| Sulfuric acid |
| 3-Methyl-1,3-tridecadien-1-yne |
| Trifluoroacetic acid |
| α-Alkylidene cyclic carbonate |
| N-Fluoroarylsulfonimide |
| α-Amino-α-aryl ketone |
| Scandium triflate |
| Hydroxylamine hydrochloride |
| α,β-Unsaturated amide |
Spectroscopic Characterization and Structural Elucidation of 1 Tridecyn 3 Ol, 3 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring atoms within a molecule. In 1-Tridecyn-3-ol (B12585033), 3-methyl-, the ¹H NMR spectrum reveals distinct signals corresponding to the various proton environments.
The hydroxyl (-OH) proton typically appears as a singlet, with a chemical shift that can vary depending on concentration and solvent. The ethynyl (B1212043) proton (-C≡C-H) is expected to resonate in a specific downfield region. libretexts.org Protons on the long alkyl chain will exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the hydroxyl and methyl groups. libretexts.org The methyl protons at the C3 position will produce a distinct singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Tridecyn-3-ol, 3-methyl-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Alkynyl-H | ~2.5-3.0 | Singlet |
| Hydroxyl-H | Variable | Singlet |
| -CH₂- (adjacent to C3) | ~1.5-1.7 | Multiplet |
| Terminal -CH₃ (alkyl chain) | ~0.8-0.9 | Triplet |
| -CH₂- (alkyl chain) | ~1.2-1.4 | Multiplet |
| C3-CH₃ | ~1.5 | Singlet |
Note: These are predicted values and may vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Tridecyn-3-ol, 3-methyl- will produce a distinct signal in the spectrum. The signals for the two acetylenic carbons are particularly characteristic. The carbon atom of the terminal alkyne (C1) and the adjacent carbon (C2) will have distinct chemical shifts. The carbon atom bearing the hydroxyl and methyl groups (C3) will also have a characteristic chemical shift. The numerous methylene (B1212753) (-CH₂) carbons in the long alkyl chain will have signals in the upfield region of the spectrum. pressbooks.pub
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Tridecyn-3-ol, 3-methyl-
| Carbon Type | Predicted Chemical Shift (ppm) |
| C1 (≡CH) | ~85-90 |
| C2 (-C≡) | ~70-75 |
| C3 (-C(OH)-) | ~65-70 |
| C4 (-CH₂-) | ~40-45 |
| Alkyl Chain (-CH₂-)n | ~20-35 |
| C13 (-CH₃) | ~14 |
| C3-CH₃ | ~25-30 |
Note: These are predicted values and may vary based on experimental conditions.
To further elucidate the complex structure and confirm assignments from 1D NMR, a suite of two-dimensional (2D) NMR techniques can be employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This would be crucial for confirming the connectivity of the protons along the tridecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for unambiguous assignment of which protons are bonded to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
Carbon-13 NMR (13C NMR) for Carbon Skeleton and Functional Group Identification
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Tridecyn-3-ol, 3-methyl- is expected to show several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The presence of a terminal alkyne is confirmed by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretch, and a medium intensity band in the 2100-2140 cm⁻¹ region corresponding to the C≡C triple bond stretch. libretexts.org The C-H stretching vibrations of the alkyl chain and methyl groups are expected in the 2850-3000 cm⁻¹ range. spectroscopyonline.com
Interactive Data Table: Characteristic IR Absorption Bands for 1-Tridecyn-3-ol, 3-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |
| Alkyne (≡C-H) | C-H Stretch | ~3300 (sharp, weak) |
| Alkyne (-C≡C-) | C≡C Stretch | 2100-2140 (medium) |
| Alkane (C-H) | C-H Stretch | 2850-3000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 1-Tridecyn-3-ol, 3-methyl-, the mass spectrum would show the molecular ion peak [M]⁺, which corresponds to the molar mass of the compound (210.36 g/mol ). epa.gov
The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and cleavage of the carbon-carbon bond adjacent to the oxygen atom. The loss of the methyl group or the long alkyl chain can also be observed.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures containing volatile and semi-volatile compounds. botanyjournals.com
In the context of 1-Tridecyn-3-ol, 3-methyl-, GC-MS could be used to separate it from other components in a reaction mixture or a natural product extract. saudijournals.combotanyjournals.com The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase of the column. jfda-online.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. botanyjournals.comikm.org.my
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This measurement is invaluable for confirming the elemental composition of a compound. For 1-Tridecyn-3-ol, 3-methyl-, the theoretical monoisotopic mass has been calculated based on its molecular formula (C14H26O). This calculated value serves as a benchmark for experimental verification.
While no experimental HRMS data for 1-Tridecyn-3-ol, 3-methyl- was found, public databases provide a calculated monoisotopic mass of 210.1984 Da. uni.lu In a typical HRMS analysis, the experimentally observed mass would be compared to this calculated value. A close correlation between the observed and calculated mass, usually within a few parts per million (ppm), would provide strong evidence for the compound's elemental formula.
For illustrative purposes, the HRMS data for a structurally similar compound, 4-methyl-1-tridecyn-4-ol (C14H26O), shows a calculated mass for the sodium adduct [M+Na]+ of m/z 233.1876, with an experimental value found at m/z 233.1871. rsc.org This demonstrates the level of precision offered by HRMS.
Table 1: Theoretical Mass Data for 1-Tridecyn-3-ol, 3-methyl-
| Description | Value |
|---|---|
| Molecular Formula | C14H26O |
| Calculated Monoisotopic Mass | 210.1984 Da |
| Molecular Weight | 210.36 g/mol |
| Predicted [M+H]+ | 211.2056 m/z |
| Predicted [M+Na]+ | 233.1876 m/z |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy one.
Specific experimental UV-Vis absorption data for 1-Tridecyn-3-ol, 3-methyl- is not available in the reviewed literature. However, based on its structure, we can predict the types of electronic transitions that would likely occur. The molecule contains sigma (σ) bonds, non-bonding (n) electrons on the oxygen atom, and a carbon-carbon triple bond (π system).
The expected electronic transitions for acetylenic alcohols like 1-Tridecyn-3-ol, 3-methyl- would primarily involve:
n → σ* : Excitation of a non-bonding electron from the oxygen to an anti-bonding sigma orbital.
π → π* : Excitation of an electron from the pi bonding orbital of the alkyne to an anti-bonding pi orbital.
σ → σ* : Excitation of an electron from a sigma bonding orbital to an anti-bonding sigma orbital.
Typically, σ → σ* transitions require high energy and occur in the far UV region, often below the range of standard spectrophotometers. The n → σ* and π → π* transitions are more likely to be observed. For isolated alkynes, the π → π* transition usually occurs at wavelengths below 200 nm, making it difficult to detect in many common solvents. The presence of the hydroxyl group might lead to weak n → σ* transitions at longer wavelengths. Without experimental data, the exact λmax and molar absorptivity values remain undetermined.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1-Tridecyn-3-ol, 3-methyl- |
Theoretical and Computational Investigations of 1 Tridecyn 3 Ol, 3 Methyl
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. diva-portal.org By solving the Kohn-Sham equations, DFT can predict molecular properties with a favorable balance of accuracy and computational cost. grafiati.com For a molecule like 1-tridecyn-3-ol (B12585033), 3-methyl-, DFT calculations are essential for determining its three-dimensional structure and understanding its electronic characteristics.
Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, allows for the calculation of the lowest energy conformation. grafiati.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For the related, shorter-chain compound 3-methyl-1-pentyn-3-ol, the structure is defined by the sp-hybridized alkyne, the sp3-hybridized tertiary carbon bearing the hydroxyl group, and the attached alkyl chains. The long decyl chain in 1-tridecyn-3-ol, 3-methyl- introduces significant conformational flexibility, which can be explored computationally.
Electronic structure analysis provides insight into the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For acetylenic alcohols like propargyl alcohol, the HOMO is often localized on the oxygen atom, while the LUMO extends across the acetylenic system. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis is another technique used to study the electronic structure, providing a chemically intuitive picture of bonding and charge distribution. uni-muenchen.de NBO analysis can reveal donor-acceptor interactions, such as hyperconjugation, which stabilize the molecule. uni-muenchen.deaiu.edu In tertiary alcohols, these calculations can quantify the charge transfer interactions between the oxygen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds, offering a detailed view of the electronic delocalization within the molecule. aiu.eduphyschemres.org
Table 1: Computed Molecular Properties for 1-Tridecyn-3-ol, 3-methyl- and a Related Compound
| Property | 1-Tridecyn-3-ol, 3-methyl- | 3-Methyl-1-dodecyn-3-ol |
|---|---|---|
| Molecular Formula | C14H26O epa.gov | C13H24O nih.gov |
| Molecular Weight | 210.36 g/mol epa.gov | 196.33 g/mol nih.gov |
| CAS Number | 100912-15-0 cas.org | 24424-78-0 nih.gov |
| XLogP3-AA (Predicted) | 4.9 uni.lu | 4.4 nih.gov |
Computational Analysis of Reaction Mechanisms and Transition States Involving 1-Tridecyn-3-ol, 3-methyl-
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. For a molecule containing an alkyne functionality, such as 1-tridecyn-3-ol, 3-methyl-, several reaction types are of interest, including cycloadditions and hydration.
The Diels-Alder reaction, a [4+2] cycloaddition, can involve acetylenic dienophiles. DFT calculations are widely used to study the chemo- and regioselectivity of these reactions. organic-chemistry.orgnih.gov For instance, studies on enyne dienophiles have shown that cycloaddition often occurs selectively at the acetylenic center, a preference that can be rationalized by analyzing the transition state energies. organic-chemistry.orgnih.gov Computational models can reveal that remote activating groups can stabilize the transition state, thereby controlling the reaction's regiochemical outcome. organic-chemistry.org
The hydration of alkynes is another fundamental reaction that can be modeled computationally. mdpi.com Gold-catalyzed hydration mechanisms, for example, have been investigated using DFT to map out the potential energy surface. These studies identify key intermediates, such as aquo-alkyne complexes, and calculate the activation energy barriers for crucial steps like nucleophilic attack and proton transfer. mdpi.comrsc.org For a propargylic alcohol, computational studies have shown that intramolecular hydrogen bonding between the hydroxyl group and a catalyst or reagent can dictate the regioselectivity of the reaction. acs.org The calculation of transition states (structures with a single imaginary frequency) is crucial for determining the reaction kinetics. acs.org
Similarly, nucleophilic additions to alkynes have been studied using ab initio molecular orbital theory. lsu.edu These investigations show that the stereochemical outcome (e.g., syn vs. anti addition) is governed by the relative stabilities of the transition states, which can be accurately computed. lsu.edu
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its long, flexible decyl chain, 1-tridecyn-3-ol, 3-methyl- can adopt a vast number of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred computational tools for exploring the conformational landscape of such large molecules. mun.ca
Conformational analysis aims to identify the stable, low-energy structures of a molecule. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) or CHARMM are used in these simulations to define the potential energy of the system as a function of atomic coordinates. nih.govresearchgate.net For long hydrocarbon chains, specific parameter sets have been developed to accurately reproduce experimental properties, indicating the importance of precise torsional parameters. MD simulations of long-chain alcohols show frequent conformational transitions, with dihedral angles fluctuating between trans (180°) and gauche (±60°) states. mdpi.com
Intermolecular interactions are critical to understanding the behavior of 1-tridecyn-3-ol, 3-methyl- in the condensed phase. As an alcohol, it can act as both a hydrogen bond donor and acceptor. mdpi.com MD simulations are particularly effective for studying hydrogen bonding networks. nih.govmdpi.com Studies on ether alcohols and other systems show that intermolecular hydrogen bonds between hydroxyl groups (OH-OH) are generally stronger than those involving other acceptor sites. researchgate.netmdpi.com The strength and dynamics of these hydrogen bonds can be quantified by analyzing radial distribution functions (RDFs) from MD trajectories, which describe the probability of finding one atom at a certain distance from another. nih.govsci-hub.se While DFT calculations can accurately characterize hydrogen bonding in small molecular clusters (e.g., dimers), MD simulations are necessary to capture the collective effects present in the bulk liquid state. sci-hub.se
In Silico Prediction of Spectroscopic Parameters for 1-Tridecyn-3-ol, 3-methyl-
Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which serves as a powerful tool for structure verification and assignment of experimental signals.
In silico IR spectroscopy is typically performed by calculating harmonic vibrational frequencies at the DFT level of theory. acs.orgsapub.org These calculated frequencies correspond to the normal modes of vibration of the molecule. While harmonic calculations often overestimate experimental frequencies, uniform scaling factors or more sophisticated empirical models can be applied to achieve high accuracy. rsc.org For alcohols, the O-H stretching vibration is particularly sensitive to the local environment and hydrogen bonding, making its prediction a good test of the computational model. rsc.orgirdg.org The calculated IR spectra can be compared with experimental data, such as the FTIR spectrum available for the similar compound 3-methyl-1-dodecyn-3-ol, to confirm structural assignments. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 | Broad peak, position sensitive to hydrogen bonding. irdg.org |
| C≡C-H (Terminal Alkyne) | Stretching | ~3300 | Sharp, strong peak. nih.gov |
| C≡C (Alkyne) | Stretching | 2100-2260 | Weak to medium intensity. nih.gov |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong, multiple bands. sapub.org |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong peak in the fingerprint region. irdg.org |
NMR chemical shifts can also be predicted with high accuracy using DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. mdpi.comacs.org By combining DFT geometry optimization with GIAO calculations of shielding constants (often using a hybrid functional like ωB97X-D or WP04), one can obtain predicted ¹H and ¹³C NMR spectra that closely match experimental results. mdpi.comrsc.org For complex molecules, these predictions are invaluable for assigning specific resonances to the correct atoms in the structure. rsc.org For Ni-alkyne complexes, DFT calculations have been shown to sometimes underestimate the NMR shielding of carbons attached to the metal, highlighting the need for careful methodology selection. acs.org
Biological Relevance and Natural Product Context of 1 Tridecyn 3 Ol, 3 Methyl
Occurrence of 1-Tridecyn-3-ol (B12585033), 3-methyl- and Analogues in Natural Systems
Alkyne alcohols and related structures are distributed throughout nature, from microorganisms to plants. wikipedia.org Their presence is often associated with distinct biological functions and chemical properties.
Identification as Volatile Organic Compounds or Metabolites
While 1-Tridecyn-3-ol, 3-methyl- itself is not extensively documented as a widespread natural product, related long-chain alcohols and alkynes have been identified as volatile organic compounds (VOCs) or metabolites in various organisms. For instance, a study on spoilt mango fruits identified 1-Tridecyn-4-ol as a unique volatile metabolite, suggesting that related alkyne alcohols can be products of microbial activity. kemdikbud.go.id The structural similarity implies that 1-Tridecyn-3-ol, 3-methyl- could potentially be a yet-to-be-identified VOC in other biological systems.
Isolation from Plant and Microbial Sources
Acetylenic compounds, including alkyne alcohols, are a significant class of natural products isolated from a wide array of sources such as plants, fungi, bacteria, and marine organisms like sponges and corals. wikipedia.org The first naturally occurring acetylenic compound, dehydromatricaria ester, was isolated from an Artemisia species in 1826. wikipedia.org Since then, over a thousand such compounds have been discovered. wikipedia.org These compounds are often found in essential oils and extracts obtained through processes like solvent extraction. For example, 1-octen-3-yne (B94658) has been identified as a component of Mentha asiatica Boriss. with known antimicrobial properties. mdpi.com The isolation of these compounds typically involves grinding the organic material to increase surface area, followed by extraction with a suitable solvent.
Proposed Biosynthetic Pathways for 1-Tridecyn-3-ol, 3-methyl- and Related Structures
The biosynthesis of alkyne-containing natural products is a fascinating area of research. nih.gov While a specific pathway for 1-Tridecyn-3-ol, 3-methyl- has not been elucidated, general pathways for the formation of acetylenic bonds in natural products have been proposed. These often involve the desaturation of fatty acid precursors. For instance, the biosynthesis of many long-chain hydrocarbons and their derivatives, including those with triple bonds, is thought to start from common fatty acid metabolism. Enzymes such as desaturases are key players in introducing double and triple bonds into hydrocarbon chains.
The biosynthesis of alkanes in many organisms involves the conversion of fatty aldehydes, which are derived from fatty acid metabolism. nih.gov It is plausible that similar enzymatic machinery could be involved in the formation of alkyne alcohols, where a fatty acid precursor undergoes a series of desaturation and modification steps.
Non-Clinical Biological Activity Profiling of Alkyne Alcohols
Alkyne alcohols and related acetylenic compounds exhibit a broad range of biological activities in non-clinical settings. nih.gov
Enzyme Inhibition: The reactive nature of the alkyne group makes these compounds interesting candidates for enzyme inhibition studies. acs.org For example, alkyne derivatives of nirmatrelvir (B3392351) have been shown to act as irreversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro) by reacting with the active site cysteine. acs.org This highlights the potential of the alkyne functional group to interact with and modify biological macromolecules. In another context, certain alkyne-containing compounds have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. mdpi.com The inhibitory effect of alkynes on ammonia (B1221849) monooxygenase (AMO) in both archaea and bacteria has also been studied, with the inhibitory effect varying with chain length. oup.com
Antimicrobial Screening: A significant body of research points to the antimicrobial properties of alkyne alcohols and their derivatives. mdpi.comscirp.orgplos.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria. scirp.org The proposed mechanisms of action include the disruption of microbial cell membranes or interference with metabolic pathways. For instance, 1-octen-3-yne from Mentha asiatica Boriss. is known to disrupt membrane potential by altering proton gradients, thereby impairing energy production in microbial cells. mdpi.com Studies on synthetic aromatic homopropargyl alcohols have also demonstrated their antibacterial activity, which appears to be dependent on the substitution pattern on the molecule. scirp.org
Insect Pheromone Research: Long-chain alcohols and their derivatives, including those with alkyne functionalities, are common components of insect sex pheromones. mdpi.comresearchgate.netscielo.brlibretexts.org These compounds are crucial for chemical communication and mating behavior in many insect species. libretexts.org The synthesis of these pheromones often involves the use of alkyne-containing intermediates. scielo.br For example, the alkyne zipper reaction, which isomerizes internal alkynes to terminal alkynes, is a useful tool in the synthesis of various insect pheromones. mdpi.com
Role of 1-Tridecyn-3-ol, 3-methyl- as a Precursor or Intermediate in Natural Product Synthesis
Alkynol motifs are valuable building blocks in the synthesis of complex natural products and other bioactive molecules. mdpi.comchemistryviews.orgacs.orgthieme.de
Total Synthesis Strategies Incorporating Alkynol Motifs
The versatility of the alkyne group allows for a wide range of chemical transformations, making alkynols like 1-Tridecyn-3-ol, 3-methyl- valuable intermediates in total synthesis. chemhub.combeilstein-journals.orgnih.gov
Gold-Catalyzed Cyclizations: Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a powerful tool for constructing various heterocyclic structures found in natural products, such as furans, pyrans, and spiroketals. mdpi.comscispace.comresearchgate.net These reactions proceed under mild conditions and often with high efficiency. mdpi.com
Alkynylation Reactions: The addition of a terminal alkyne to a carbonyl group, known as alkynylation, is a fundamental method for forming α-alkynyl alcohols. wikipedia.org This reaction is a key step in building more complex molecular architectures.
Cross-Coupling Reactions: Reductive cross-coupling of terminal alkynes with other reagents provides a convergent pathway to synthesize more complex molecules, including allylic alcohols. acs.org
"Alkyne Zipper" Reaction: This reaction allows for the isomerization of an internal alkyne to a terminal position, providing a strategic advantage in multistep syntheses by enabling functionalization at the end of a carbon chain. mdpi.com
Metathesis Reactions: While not directly involving alkynes in the final product, the synthesis of many natural products, such as insect pheromones containing cis-olefins, often starts from alkyne precursors which are then stereoselectively reduced. chemhub.com
The strategic incorporation of alkynol motifs, exemplified by structures like 1-Tridecyn-3-ol, 3-methyl-, underscores their importance in the field of organic synthesis and natural product chemistry.
Future Research Directions and Emerging Areas for 1 Tridecyn 3 Ol, 3 Methyl Chemistry
Sustainable and Green Chemistry Approaches for Alkynol Production
The future production of 1-Tridecyn-3-ol (B12585033), 3-methyl- is likely to be guided by the principles of green chemistry, which emphasize waste reduction, use of safer solvents, and energy efficiency. royalsocietypublishing.orgbio-conferences.org Research is moving away from hazardous solvents and toward more environmentally benign synthesis routes. pnas.org
Future investigations for the sustainable synthesis of 1-Tridecyn-3-ol, 3-methyl- could focus on:
Solvent-Free and Aqueous Systems: Traditional organic solvents, many of which are volatile and toxic, can be replaced. royalsocietypublishing.orgpnas.org A promising approach is the Favorskii reaction, the base-catalyzed addition of an alkyne to a ketone, which can be adapted for greener conditions. researchgate.netresearchgate.net Research has demonstrated the synthesis of tertiary propargylic alcohols using a catalytic amount of tert-BuOK under solvent-free conditions, a method applicable to both aromatic and aliphatic ketones. researchgate.net Another green alternative is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. pnas.orgmdpi.com The concept of "on-water" reactions, where insoluble reactants are vigorously stirred in water, could be explored for the synthesis of this long-chain alcohol. pnas.org
Catalytic Systems in Benign Media: The use of superbasic systems, such as KOH-DMSO, has been shown to be highly efficient for the reaction of acetylene (B1199291) with ketones at atmospheric pressure, minimizing waste and avoiding flammable solvents. researchgate.net Gold-catalyzed propargylic substitution reactions have been successfully performed in ionic liquids, which are non-volatile and can allow for catalyst recycling, enhancing the economic and environmental viability of the process. royalsocietypublishing.orgmdpi.com
Energy-Efficient Methods: Exploring methods that operate at ambient temperature and pressure, such as those employing supercritical carbon dioxide or ultrasound-assisted techniques, can significantly reduce the energy consumption of the synthesis process. royalsocietypublishing.orgmdpi.com
| Approach | Key Reagents/Conditions | Potential Advantages for 1-Tridecyn-3-ol, 3-methyl- Synthesis | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | tert-BuOK (catalytic) | Eliminates solvent waste, simplifies purification. | researchgate.net |
| Aqueous Medium | "On-water" conditions | Utilizes a non-toxic, cheap, and safe solvent; potentially high atom economy. | pnas.org |
| Superbasic Catalysis | KOH-DMSO system | High efficiency at atmospheric pressure, avoids flammable solvents. | researchgate.net |
| Ionic Liquid Medium | Gold (Au) catalysts | Allows for catalyst recycling, non-volatile solvent system. | mdpi.com |
Development of Chiral Variants and Stereoselective Applications
Chiral propargylic alcohols are highly valuable building blocks in asymmetric synthesis, serving as key starting materials for numerous complex molecules. acs.org The development of methods to produce enantiomerically pure or enriched 1-Tridecyn-3-ol, 3-methyl- is a critical area for future research.
Key research avenues include:
Enantioselective Alkynylation: A significant breakthrough in this area involves the direct addition of terminal alkynes to carbonyl compounds using a chiral catalyst. acs.orgorganic-chemistry.org The Carreira group developed a highly effective method using zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine, an inexpensive and commercially available chiral ligand, to achieve high enantioselectivity under mild, air- and moisture-tolerant conditions. organic-chemistry.orgorganic-chemistry.org Applying this methodology to the synthesis of 1-Tridecyn-3-ol, 3-methyl- from 2-dodecanone (B165319) and acetylene could provide access to its chiral variants.
Alternative Catalytic Systems: Beyond zinc-based systems, other metal-ligand combinations are being explored. chemrxiv.orgresearchgate.net For instance, cobalt- and titanium-based catalysts paired with proline-derived ligands have shown promise in the enantioselective synthesis of propargyl alcohols. chemrxiv.orgresearchgate.net Future work could involve screening a library of these catalysts to find the optimal system for producing chiral 1-Tridecyn-3-ol, 3-methyl-.
Biocatalytic Approaches: Enzymes offer a powerful, highly selective, and environmentally friendly route to chiral molecules. georgiasouthern.edu Alcohol dehydrogenases (ADHs) from various microorganisms, such as Lactobacillus kefir or Thermoanaerobacter brokii, can enantioselectively reduce a ketone precursor. acs.org A chemoenzymatic cascade, where a racemic mixture of 1-Tridecyn-3-ol, 3-methyl- is first oxidized to the corresponding ketone by a peroxygenase and then selectively reduced to a single enantiomer by an ADH, represents a state-of-the-art deracemization strategy. acs.org
| Catalyst System | Chiral Ligand/Additive | Key Features | Reference |
|---|---|---|---|
| Zn(OTf)₂ | (+)-N-Methylephedrine | Mild conditions, tolerates air/moisture, readily available reagents. | organic-chemistry.orgorganic-chemistry.org |
| In(III) | BINOL | Bifunctional catalyst activates both alkyne and aldehyde. | organic-chemistry.org |
| Ti(IV)/Diethylzinc | Proline-derived ligands | Achieves moderate to high enantioselectivities. | chemrxiv.org |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | High enantioselectivity, green reaction conditions (aqueous media). | acs.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher space-time yields. rsc.orgrsc.org The integration of flow chemistry and automation is a major emerging trend in chemical synthesis. scripps.edubeilstein-journals.org
Future research on 1-Tridecyn-3-ol, 3-methyl- should explore:
Continuous Flow Synthesis: Recent studies have demonstrated the successful synthesis of tertiary propargylic alcohols in continuous flow reactors. rsc.orgrsc.org For example, the coupling of propargylic alcohols with CO₂ to form α-alkylidene cyclic carbonates has been achieved with quantitative conversion in minutes under flow conditions, a significant improvement over batch processes that take hours. rsc.orgrsc.org Developing a continuous flow process for the Favorskii reaction to produce 1-Tridecyn-3-ol, 3-methyl- could enable safer handling of acetylene and allow for rapid, on-demand production.
Automated Synthesis Platforms: Automated systems that use pre-packed capsules containing all necessary reagents and purification media are streamlining chemical synthesis. synplechem.com These platforms allow for the rapid synthesis and purification of compound libraries with minimal manual intervention. synplechem.comacs.org Such a system could be developed for 1-Tridecyn-3-ol, 3-methyl- and its derivatives, enabling high-throughput screening for applications in material science or medicinal chemistry.
Telescoped and Cascade Reactions: Flow chemistry is particularly well-suited for telescoping multiple reaction steps without isolating intermediates. rsc.org A future process could involve the flow synthesis of 1-Tridecyn-3-ol, 3-methyl-, immediately followed by a second in-line reaction, such as a click reaction or polymerization, to generate more complex products efficiently. rsc.orgnih.gov
Advanced Applications in Material Science and Polymer Chemistry
Propargylic alcohols serve as valuable precursors for advanced materials and polymers due to the versatile reactivity of the alkyne group. atamanchemicals.comrawsource.com The unique structure of 1-Tridecyn-3-ol, 3-methyl-, with its terminal alkyne and long C10 alkyl chain, makes it an intriguing monomer for creating functional polymers.
Areas for exploration include:
Functional Polymer Synthesis: Alkynes are excellent monomers for producing polymers with unique electronic and optical properties. mdpi.com 1-Tridecyn-3-ol, 3-methyl- can be used in various polymerization reactions, such as Sonogashira coupling or alkyne-azide click polymerization, to create novel polymers. multichemindia.comoup.com The long alkyl chain could impart properties such as hydrophobicity, solubility in nonpolar solvents, or a low glass transition temperature to the resulting polymer.
Cyclic Polymers: The synthesis of cyclic polymers from alkynes is an emerging area of research. rsc.orgnih.gov These structures can have different physical properties compared to their linear counterparts. Investigating the cyclic polymerization of 1-Tridecyn-3-ol, 3-methyl- using transition metal catalysts could lead to new materials with unique topologies. rsc.orgcoaching-center.in
Surface Modification and Composites: The reactive alkyne handle is ideal for "clicking" onto surfaces or other polymer backbones to modify their properties. rawsource.com For example, 1-Tridecyn-3-ol, 3-methyl- could be grafted onto a substrate to create a hydrophobic, corrosion-resistant coating. multichemindia.com Its use as an additive in resins or composites could enhance properties like thermal stability or mechanical strength. atamanchemicals.com
Exploration of Metabolomic and Biotransformation Pathways in Diverse Organisms
Understanding how organisms metabolize acetylenic compounds is crucial for assessing their biochemical interactions and for harnessing biological systems for synthetic purposes. nih.gov While the metabolism of the simple propargyl alcohol has been studied, the fate of a long-chain derivative like 1-Tridecyn-3-ol, 3-methyl- is unknown. nih.govontosight.ai
Future research should focus on:
Metabolic Profiling: Studies on propargyl alcohol in rodents show that it is metabolized through two main pathways: oxidation to 2-propynal (B127286) followed by conjugation with glutathione, and direct conjugation with glucuronic acid. nih.gov Future metabolomic studies using techniques like NMR and mass spectrometry could elucidate the specific metabolic pathways of 1-Tridecyn-3-ol, 3-methyl- in various organisms, from microbes to mammals. This would provide insight into its biotransformation and persistence.
Enzymatic Transformations: Specific enzymes, such as 2-alkyn-1-ol dehydrogenase, are known to oxidize alkynols. ontosight.ai Research could aim to identify and characterize enzymes that act on 1-Tridecyn-3-ol, 3-methyl-. Such enzymes could be valuable biocatalysts.
Whole-Cell Biotransformations: Whole-cell biocatalysis uses microorganisms to perform complex chemical transformations. georgiasouthern.edu Future work could involve screening different strains of bacteria and fungi for their ability to transform 1-Tridecyn-3-ol, 3-methyl- into new, potentially valuable chemicals. georgiasouthern.edu For example, a microbial culture could selectively hydroxylate the long alkyl chain or perform other modifications that are challenging to achieve with traditional chemical methods.
Q & A
Q. What are the critical safety considerations and regulatory compliance requirements when handling 1-Tridecyn-3-ol, 3-methyl- in a research laboratory?
Methodological Answer:
- Safety Protocols : Use personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and eye protection. Ensure proper ventilation, especially in enclosed spaces, and maintain access to emergency eyewash stations and safety showers .
- Regulatory Compliance : Under EPA’s Significant New Use Rules (SNURs), researchers must report any industrial or commercial uses beyond laboratory R&D. Compliance includes adhering to §721.63 (worker protection) and §721.80(f) (restrictions on environmental release) .
- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources to prevent electrostatic discharge .
Q. Which synthetic routes are commonly employed for the preparation of 1-Tridecyn-3-ol, 3-methyl- and its derivatives?
Methodological Answer:
- Propargyl Alcohol Derivatives : Analogous acetylenic alcohols (e.g., 3-Methyl-1-penten-4-yn-3-ol) are synthesized via nucleophilic addition of acetylides to ketones. For 1-Tridecyn-3-ol, 3-methyl-, consider reacting a tridecyne precursor with a methyl-substituted carbonyl compound under basic conditions .
- Catalytic Hydrogenation : Intermediate alkynes can be selectively reduced using palladium-based catalysts (e.g., Lindlar catalyst) to preserve stereochemistry. However, optimization of solvent (e.g., ethanol) and hydrogen pressure is critical .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-Tridecyn-3-ol, 3-methyl-?
Methodological Answer:
- GC-MS : Use gas chromatography-mass spectrometry to assess purity and identify volatile byproducts. Column selection (e.g., DB-5MS) and temperature gradients must align with the compound’s boiling point .
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity. For example, the acetylenic proton (≡C-H) typically resonates at δ 1.8–2.5 ppm in ¹H NMR, while the hydroxyl group appears as a broad peak at δ 1.5–3.0 ppm .
- FT-IR : Characteristic O-H stretches (3200–3600 cm⁻¹) and C≡C stretches (~2100–2260 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize catalytic hydrogenation conditions to achieve selective reduction of 1-Tridecyn-3-ol, 3-methyl- derivatives while preserving functional groups?
Methodological Answer:
- Catalyst Selection : Ligand-modified palladium nanoparticles (e.g., Pd/CaCO₃ with quinoline) enhance selectivity for partial hydrogenation of alkynes to cis-alkenes while avoiding over-reduction to alkanes .
- Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran) reduce competitive adsorption of hydroxyl groups on the catalyst surface, improving reaction efficiency .
- Kinetic Control : Monitor hydrogen uptake using manometric techniques to terminate the reaction at the desired intermediate stage .
Q. What methodologies are effective in resolving discrepancies between theoretical and experimental physicochemical properties of 1-Tridecyn-3-ol, 3-methyl-?
Methodological Answer:
- Data Cross-Validation : Compare experimental results (e.g., boiling point, solubility) with computational predictions (DFT calculations or COSMO-RS models). Discrepancies may arise from impurities or isomerization during synthesis .
- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to measure phase transitions and correlate with predicted values. For example, deviations in melting points could indicate polymorphic forms .
- Isotopic Labeling : Introduce deuterium at the hydroxyl or alkyne positions to track kinetic isotope effects in reactivity studies, clarifying mechanistic pathways .
Q. In mechanistic studies involving 1-Tridecyn-3-ol, 3-methyl-, how can isotopic labeling or kinetic isotope effects elucidate reaction pathways?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs (e.g., replacing the hydroxyl proton with deuterium) to study proton transfer steps in acid-catalyzed reactions. Compare rate constants (k_H/k_D) to identify rate-determining steps .
- ¹³C Tracing : Incorporate ¹³C at the alkyne carbon to monitor bond cleavage or rearrangement via NMR or mass spectrometry. This clarifies whether reactions proceed via radical, ionic, or concerted mechanisms .
Q. Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
